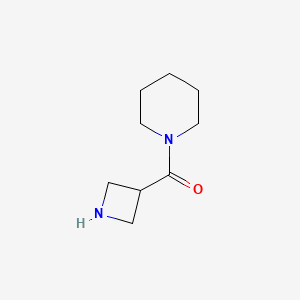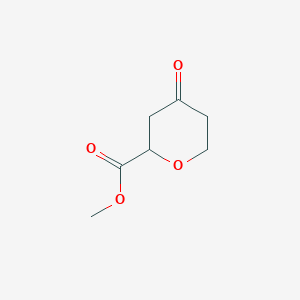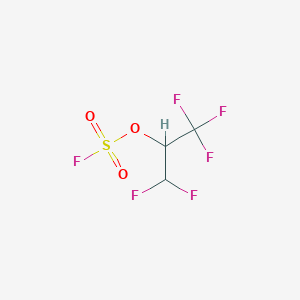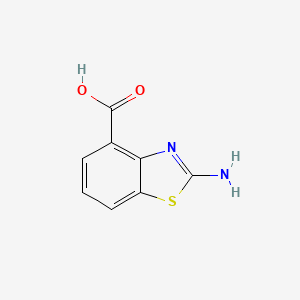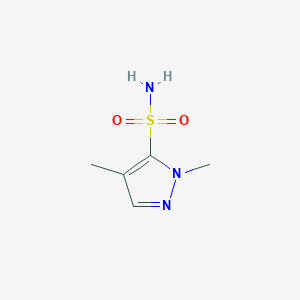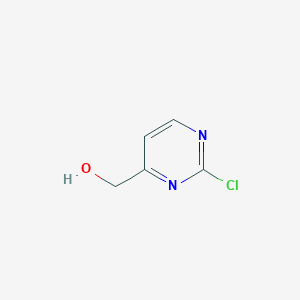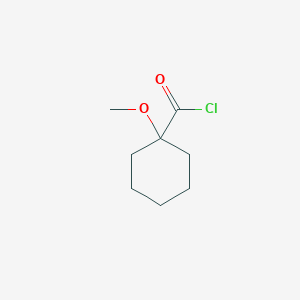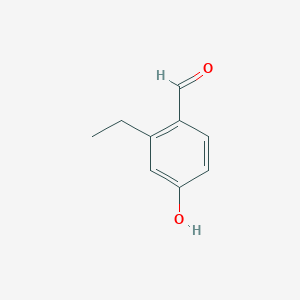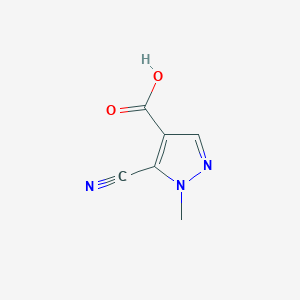![molecular formula C14H19NO2 B1521328 [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine CAS No. 92500-50-0](/img/structure/B1521328.png)
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Overview
Description
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C14H19NO2. It is a derivative of benzodioxole and cyclohexylmethanamine, featuring a benzodioxole ring attached to a cyclohexylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine typically involves the following steps:
Benzodioxole Derivation: : Starting with 1,3-benzodioxol-5-ol, the compound undergoes a series of reactions to introduce the cyclohexylmethanamine group.
Cyclohexylmethanamine Addition: : The cyclohexylmethanamine moiety is introduced through a nucleophilic substitution reaction, where the benzodioxole ring acts as the electrophile.
Purification: : The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield. Additionally, stringent quality control measures are implemented to monitor the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and halides are used in substitution reactions, with conditions varying based on the specific reagents employed.
Major Products Formed
Oxidation Products: : Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: : Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: : Derivatives with different substituents on the benzodioxole ring, leading to a range of structural analogs.
Scientific Research Applications
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound is used in biological studies to investigate its effects on various cellular processes.
Medicine: : It has potential therapeutic applications, including the development of new drugs.
Industry: : The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: is structurally similar to other benzodioxole derivatives, such as:
Eutylone: : Known for its pharmacological effects on the central nervous system.
Pentylone: : A related compound with comparable chemical properties.
Uniqueness: : The uniqueness of this compound lies in its specific structural arrangement and the presence of the cyclohexylmethanamine group, which differentiates it from other benzodioxole derivatives.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFGVBNOZIDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


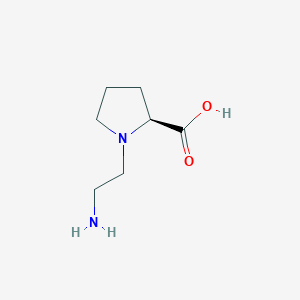
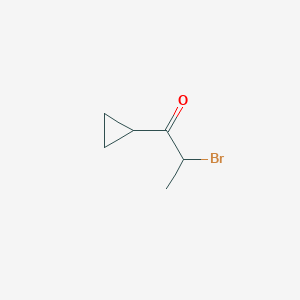


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
